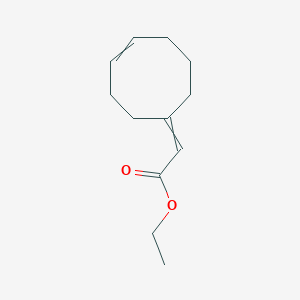
Ethyl (cyclooct-4-en-1-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (cyclooct-4-en-1-ylidene)acetate is an organic compound with the molecular formula C12H18O2. It is an ester derived from the reaction between ethyl acetate and cyclooctene. This compound is known for its unique structure, which includes a cyclooctene ring and an ester functional group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (cyclooct-4-en-1-ylidene)acetate can be synthesized through the reaction of cyclooctene with ethyl acetate in the presence of an acid catalyst. The reaction typically involves the following steps:
Cyclooctene Preparation: Cyclooctene is prepared through the hydrogenation of cyclooctadiene.
Esterification: Cyclooctene is reacted with ethyl acetate in the presence of an acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (cyclooct-4-en-1-ylidene)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form cyclooctene and ethyl acetate.
Reduction: The compound can be reduced to form cyclooctanol and ethyl alcohol.
Oxidation: Oxidation of the compound can lead to the formation of cyclooctanone and acetic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: Cyclooctene and ethyl acetate.
Reduction: Cyclooctanol and ethyl alcohol.
Oxidation: Cyclooctanone and acetic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl (cyclooct-4-en-1-ylidene)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other cyclooctene derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl (cyclooct-4-en-1-ylidene)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, leading to the release of cyclooctene and ethyl acetate. The cyclooctene moiety can participate in various chemical reactions, including addition and substitution reactions, which contribute to its biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Ethyl (cyclooct-4-en-1-ylidene)acetate can be compared with other similar compounds, such as:
Cyclooctylidene methyl ketone: Similar structure but with a ketone group instead of an ester group.
Cyclooctene: Lacks the ester functional group, making it less reactive in certain chemical reactions.
Ethyl acetate: A simpler ester without the cyclooctene ring, used widely as a solvent.
Eigenschaften
CAS-Nummer |
51953-70-9 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
ethyl 2-cyclooct-4-en-1-ylideneacetate |
InChI |
InChI=1S/C12H18O2/c1-2-14-12(13)10-11-8-6-4-3-5-7-9-11/h3-4,10H,2,5-9H2,1H3 |
InChI-Schlüssel |
GSDIULAYTPGDHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C1CCCC=CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14663285.png)


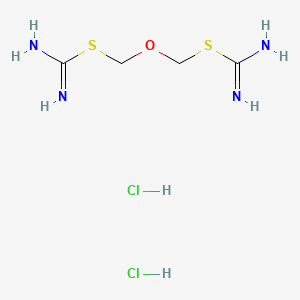
![Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14663313.png)
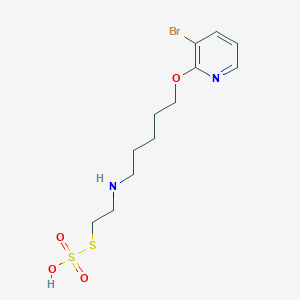
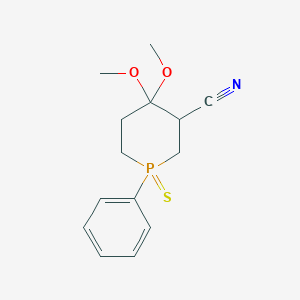

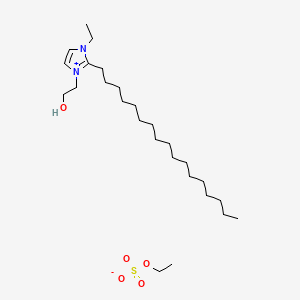

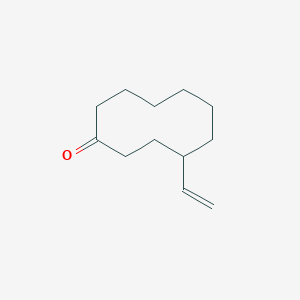
![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)

